Product packaging for Ethyl 4-(piperidin-1-YL)butanoate(Cat. No.:CAS No. 116885-98-4)

Ethyl 4-(piperidin-1-YL)butanoate

Cat. No.: B045905
CAS No.: 116885-98-4
M. Wt: 199.29 g/mol
InChI Key: APFAWTXPJCYORE-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidin-1-yl)butanoate is a chemical compound of interest in medicinal chemistry and neuroscience research . It features a gamma-aminobutyric acid (GABA) backbone where the nitrogen atom is incorporated into a piperidine ring system . This structural modification classifies it among heterocyclic GABA analogues, which are designed to enhance lipophilicity compared to native GABA, potentially improving the ability to cross the blood-brain barrier (BBB) for central nervous system (CNS) studies . Such analogues are primarily investigated for their potential role in modulating the GABAergic system. Research into similar compounds explores their inhibitory activity against the GABA-aminotransferase (GABA-AT) enzyme, a key target for raising GABA levels in the brain, which is relevant for conditions like epilepsy, Parkinson's disease, and Alzheimer's disease . The piperidine moiety is a common pharmacophore in drug discovery, and related piperidin-1-yl carboxylate structures have been investigated as agonists for receptors such as the muscarinic M4 receptor, indicating potential applications in the study of cognitive disorders, Alzheimer's disease, schizophrenia, and pain . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO2 B045905 Ethyl 4-(piperidin-1-YL)butanoate CAS No. 116885-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-piperidin-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)7-6-10-12-8-4-3-5-9-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFAWTXPJCYORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554936
Record name Ethyl 4-(piperidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116885-98-4
Record name Ethyl 4-(piperidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4 Piperidin 1 Yl Butanoate and Analogues

Direct Synthesis Approaches to Ethyl 4-(piperidin-1-YL)butanoate

Direct synthesis methods offer an efficient and atom-economical route to this compound. These approaches typically involve the formation of the piperidine-nitrogen bond or the ester linkage in a single, high-yielding step.

Alkylation and Quaternization Strategies in Piperidine (B6355638) Chemistry

The N-alkylation of piperidine with a suitable 4-halobutanoate ester, such as ethyl 4-bromobutanoate, is a primary and straightforward method for synthesizing the target compound. This reaction is a classic example of a nucleophilic substitution where the secondary amine (piperidine) acts as the nucleophile, displacing the halide from the alkyl chain.

The general reaction can be performed under various conditions. A common approach involves stirring piperidine with an alkyl halide in a suitable solvent, often in the presence of a base to neutralize the hydrohalic acid formed during the reaction. researchgate.net The choice of solvent can range from acetonitrile (B52724) to dimethylformamide (DMF). researchgate.net To favor mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt, the alkyl halide is often added slowly to ensure the piperidine remains in excess. researchgate.net

Table 1: Conditions for N-Alkylation of Piperidine

Alkylating Agent Base Solvent Temperature Notes
Alkyl bromide or iodide K₂CO₃ DMF Room Temp Optimization of conditions may be necessary. researchgate.net
Alkyl bromide or iodide NaH DMF 0°C to Room Temp NaH is added portionwise at 0°C. researchgate.net
Alkyl halide N,N-diisopropylethylamine Acetonitrile Room Temp General method for direct alkylation of secondary amines. researchgate.net

A significant side reaction in the alkylation of piperidines is quaternization , where the tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt. researchgate.netresearchgate.net This is particularly prevalent when an excess of the alkyl halide is used. researchgate.net The study of N-quaternization of substituted piperidines is complex, with the product distribution being influenced by steric and electronic factors. researchgate.net Computational methods have been employed to understand the transition states and predict the stereochemical outcome of these reactions. researchgate.net

Esterification and Amidation Routes for Butanoate Chains

An alternative direct approach involves the esterification of 4-(piperidin-1-yl)butanoic acid with ethanol. The classic Fischer esterification method, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable route. quora.com This is a reversible reaction, and to drive it towards the ester product, water is typically removed, or an excess of the alcohol is used. quora.com

General Equation for Fischer Esterification: CH₃CH₂CH₂COOH + CH₃CH₂OH ⇌ CH₃CH₂CH₂COOCH₂CH₃ + H₂O quora.com

The direct formation of amides from esters is also a relevant transformation in the synthesis of analogues. While not directly applicable to the synthesis of the title ethyl ester, it is a key reaction for creating derivatives. Direct amidation of unactivated esters can be promoted by strong bases like potassium tert-butoxide in DMSO or n-butyllithium in THF. nih.gov These methods are often rapid and can be applied to a wide range of amines and esters. nih.gov More recently, organocatalyzed methods for the N-acetylation of amines using ethyl acetate (B1210297) have also been developed. mdpi.com

Stereoselective Synthesis and Chiral Induction Methods for Piperidine-Butanoate Esters

The synthesis of chiral piperidine-butanoate esters is of significant interest due to the prevalence of chiral piperidine moieties in pharmaceuticals. nih.gov This requires the use of stereoselective synthetic methods to control the formation of specific enantiomers or diastereomers.

Enantioselective hydroaminomethylation is a powerful one-pot reaction that combines hydroformylation of an alkene with condensation with an amine and subsequent reduction of the resulting imine/enamine. researchgate.net This method can be used to synthesize chiral amines. For instance, the hydroaminomethylation of styrene (B11656) with piperidine has been studied using rhodium-based catalysts. researchgate.net While achieving high enantioselectivity directly in the synthesis of piperidines can be challenging, the use of chiral ligands on the metal catalyst is a key strategy. nih.gov The mechanism often involves the formation of an imine species from the corresponding amine. researchgate.net

A highly effective method for the stereoselective synthesis of N-substituted piperidine derivatives involves the use of chiral triflate esters. nih.govrsc.orgrsc.org This method is based on the Sₙ2 reaction between an aminopiperidine derivative, such as N-Boc-aminopiperidine, and a chiral triflate ester derived from an enantiopure α-hydroxy acid ester. nih.govrsc.orgrsc.org The triflate group is an excellent leaving group, facilitating the nucleophilic substitution with an inversion of configuration at the chiral center. nih.gov This approach has been successfully used to synthesize methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with high enantiomeric and diastereomeric purity. nih.govrsc.orgrsc.org

Table 2: Synthesis of Chiral 2-[(Boc-amino)piperidinyl]alkanoates using Chiral Triflate Esters

Amine Reactant Chiral Triflate Ester Product Yield (%)
4-Boc-aminopiperidine (R)-2a (S)-3a 84
4-Boc-aminopiperidine (S)-2a (R)-3a 74
4-Boc-aminopiperidine (R)-2b (S)-3b 48-81
4-Boc-aminopiperidine (S)-2b (R)-3b 48-81
3-Boc-aminopiperidine (R)-2a-c 10a-c 60-86
3-Boc-aminopiperidine (S)-2a-c 10a-c 60-86

Data sourced from Matulevičiūtė et al. (2023) nih.govrsc.org

Multi-Step Synthesis of Complex Piperidine-Butanoate Derivatives

The synthesis of more complex piperidine-butanoate derivatives often requires multi-step synthetic sequences. These routes offer the flexibility to introduce a variety of functional groups and stereocenters. Recent advances have focused on developing modular and efficient strategies to streamline these processes. nih.gov

One such approach involves a gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement to furnish piperidin-4-ones. These can then be further reduced to the corresponding alcohols. nih.gov This modular {[2+3]+1} annulation strategy allows for the construction of highly substituted piperidines from readily available starting materials. nih.gov

Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. nih.gov This method can significantly reduce the number of synthetic steps compared to traditional routes. nih.gov Continuous flow chemistry is also emerging as a powerful tool for multi-step synthesis, allowing for the integration of several reaction and purification steps into a single, automated process. syrris.jp This has been successfully applied to the synthesis of the alkaloid natural product (±)-oxomaritidine, demonstrating the potential for rapid and efficient construction of complex molecules. syrris.jp

A multi-step route starting from L-glutamic acid has been developed for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in This pathway involves esterification, Boc-protection, reduction of the diester to a diol, tosylation, and finally cyclization with different amines. niscpr.res.in Such strategies highlight the versatility of using chiral pool starting materials to access complex piperidine structures.

Strategic Use of Protecting Groups and Deprotection in Complex Syntheses

In the multi-step synthesis of complex molecules containing the piperidine moiety, the use of protecting groups is a cornerstone strategy to ensure regioselectivity and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the piperidine nitrogen due to its stability in a broad range of reaction conditions and its facile removal under specific acidic or thermal conditions. organic-chemistry.orgresearchgate.net

The protection of the piperidine nitrogen is often a crucial initial step. This is typically achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This strategy is particularly important when subsequent reactions involve strong nucleophiles or bases that could otherwise react with the secondary amine of the piperidine ring.

The following table summarizes common protecting group strategies for piperidine derivatives:

Protecting GroupProtection ReagentDeprotection ConditionsKey Considerations
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) in CH₂Cl₂, HCl in dioxane, ThermalStable to most bases and nucleophiles, versatile deprotection options. organic-chemistry.orgresearchgate.net
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSu20% Piperidine in DMFBase-labile, orthogonal to acid-labile groups like Boc. reddit.com
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)H₂/Pd/C, HBr/AcOHRemoved by hydrogenolysis, useful when other reducible groups are absent. nih.gov

Ring Functionalization and Coupling Reactions in Scaffold Assembly

The assembly of the this compound scaffold and its analogues can be achieved through several synthetic routes, primarily involving the functionalization of a pre-existing piperidine ring or the construction of the ring itself.

A direct and common method for the synthesis of this compound is the N-alkylation of piperidine with a suitable ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN). researchgate.net The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. To avoid the formation of quaternary ammonium salts, the alkylating agent can be added slowly to an excess of the piperidine. researchgate.net

Reductive amination represents another powerful strategy for the synthesis of piperidine derivatives. youtube.com This method involves the reaction of a piperidine derivative with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of analogues, a functionalized piperidine can be reacted with an appropriate aldehyde, such as ethyl 4-oxobutanoate (B1241810), in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). youtube.comorganic-chemistry.org Reductive amination is valued for its broad substrate scope and mild reaction conditions.

The synthesis of more complex analogues often relies on coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, amide analogues can be prepared by coupling a carboxylic acid with a piperidine derivative. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are invaluable for introducing aryl or heteroaryl substituents onto the piperidine ring or an attached side chain. organic-chemistry.orgnih.gov This involves the reaction of a halogenated or triflated piperidine derivative with a boronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org

The following table outlines key coupling reactions for scaffold assembly:

Reaction TypeKey ReagentsPurpose
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃)Forms C-N bond by attaching a side chain to the piperidine nitrogen. researchgate.net
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Forms C-N bond with a new substituent. youtube.com
Amide Coupling Carboxylic acid, Coupling agent (e.g., EDC, HOBt)Forms an amide linkage. nih.gov
Suzuki Coupling Boronic acid, Palladium catalyst, BaseForms a C-C bond, attaching aryl or heteroaryl groups. organic-chemistry.orgnih.gov

Reaction Yield Optimization and Purity Considerations in this compound Synthesis

Optimizing reaction yields and ensuring the purity of the final product are critical aspects of synthesizing this compound and its analogues. Several factors can influence the outcome of the synthesis, including the choice of reagents, reaction conditions, and purification methods.

In N-alkylation reactions, the choice of base and solvent can significantly impact the yield. researchgate.netresearchgate.net For instance, using a stronger base like sodium hydride (NaH) might lead to higher yields but can also promote side reactions. researchgate.net The stoichiometry of the reactants is also crucial; using a slight excess of the amine can help to minimize the formation of dialkylated products. researchgate.net The reaction temperature and time are also key parameters to optimize for each specific substrate combination.

For coupling reactions, the selection of the appropriate catalyst and ligand system is paramount for achieving high yields, particularly in palladium-catalyzed cross-couplings. The nature of the leaving group on the electrophile and the organometallic partner also play a significant role. In amide bond formation, the choice of coupling reagent and the addition of additives can suppress side reactions like racemization for chiral substrates. nih.gov

The purity of the synthesized compound is of utmost importance, especially for pharmaceutical applications. Purification is typically achieved through techniques such as column chromatography, distillation, or recrystallization. rsc.orgweebly.com For instance, after an N-alkylation reaction, the crude product is often purified by column chromatography on silica (B1680970) gel to separate the desired product from unreacted starting materials and any byproducts. researchgate.net

The purity of the final product can be assessed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The boiling point of a liquid product can also be an indicator of its purity; a narrow boiling range close to the literature value suggests a high degree of purity, while a wide boiling range often indicates the presence of impurities. youtube.com

The following table provides a summary of factors influencing yield and purity:

FactorInfluence on YieldInfluence on Purity
Reagent Stoichiometry Can be optimized to drive the reaction to completion and minimize side reactions. researchgate.netIncorrect stoichiometry can lead to byproducts that are difficult to separate. researchgate.net
Reaction Temperature Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions.Can affect the formation of thermal degradation byproducts.
Choice of Catalyst/Base The right catalyst/base can significantly increase the reaction rate and yield. researchgate.netCan influence the selectivity of the reaction and the formation of isomers or other byproducts.
Purification Method Effective purification is essential to isolate the desired product from the reaction mixture.The choice of method (e.g., chromatography, distillation) directly determines the final purity of the compound. weebly.com

Derivatization and Structural Modification Strategies for Ethyl 4 Piperidin 1 Yl Butanoate

Functional Group Interconversions on the Butanoate Moiety

The ethyl ester of the butanoate moiety is a key site for initial functional group transformations, primarily through hydrolysis and amidation, to generate carboxylic acid and amide derivatives, respectively.

Hydrolysis to Carboxylic Acid Derivatives

The conversion of the ethyl ester to a carboxylic acid is a fundamental derivatization step. This transformation is typically achieved through hydrolysis under either acidic or basic conditions. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis : This reaction involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction is reversible, and the use of excess water helps drive the equilibrium towards the products: 4-(piperidin-1-yl)butanoic acid and ethanol. lumenlearning.comchemguide.co.uk

Base-Mediated Hydrolysis (Saponification) : A more common and generally irreversible method is to heat the ester with a dilute alkali solution, such as aqueous sodium hydroxide (B78521) (NaOH). chemguide.co.uk This reaction, known as saponification, goes to completion and yields the corresponding carboxylate salt (e.g., sodium 4-(piperidin-1-yl)butanoate) and ethanol. lumenlearning.comlibretexts.org Subsequent acidification of the reaction mixture with a strong acid will protonate the carboxylate salt to yield the free carboxylic acid, 4-(piperidin-1-yl)butanoic acid. chemguide.co.uk

It is important to note that in more complex molecules containing other sensitive functional groups, harsh hydrolysis conditions can sometimes lead to unintended side reactions. For instance, in certain 4-anilidopiperidine structures, attempts to hydrolyze a carboxylic acid ester can result in N-deacylation through an acyl-shift mechanism. mdpi.com

Amidation Reactions and Formation of Related Amides

The butanoate moiety can be converted into a wide array of primary, secondary, or tertiary amides. This can be accomplished either by direct reaction of the ester or, more commonly, through a two-step process involving initial hydrolysis to the carboxylic acid followed by amide bond formation.

Direct Conversion from Ester : Efficient methods exist for the direct amidation of esters. One such approach utilizes alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), which can react with the ester in a solvent like tetrahydrofuran (B95107) (THF) at room temperature to chemoselectively produce the primary amide. nih.gov

Two-Step Amidation via Carboxylic Acid : The most versatile route to amide derivatives involves the initial hydrolysis of ethyl 4-(piperidin-1-yl)butanoate to 4-(piperidin-1-yl)butanoic acid, as described previously. The resulting acid can then be coupled with a desired amine using several established methods:

Peptide Coupling Reagents : The carboxylic acid can be activated with common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) and 4-Dimethylaminopyridine (B28879) (DMAP). This activated species readily reacts with primary or secondary amines to form the corresponding amide bond in high yield. nih.gov

Mixed Anhydride (B1165640) Method : The carboxylic acid can be converted to a mixed anhydride by reacting it with ethyl chloroformate in the presence of a base like triethylamine (B128534). This activated intermediate is then treated with an amine or ammonium (B1175870) chloride to furnish the desired amide. researchgate.net This method was employed in the synthesis of piperazine (B1678402) amides of a related indole-butanoic acid. researchgate.net

Thermal Dehydration of Ammonium Salts : For the synthesis of the primary amide, the carboxylic acid can be treated with ammonium carbonate to form the ammonium salt. Subsequent heating of this salt leads to dehydration, yielding the primary amide, 4-(piperidin-1-yl)butanamide. libretexts.org

The following table summarizes various amidation strategies starting from the butanoate scaffold.

Starting MaterialMethodReagentsProduct TypeCitation(s)
EsterDirect AminolysisSodium Amidoborane (NaNH₂BH₃), THFPrimary Amide nih.gov
Carboxylic AcidCoupling AgentEDC, HOBt, DMAP, AmineSubstituted Amides nih.gov
Carboxylic AcidMixed AnhydrideEthyl Chloroformate, Triethylamine, AmineSubstituted Amides researchgate.net
Carboxylic AcidThermal DehydrationAmmonium Carbonate, HeatPrimary Amide libretexts.org

Modifications of the Piperidine (B6355638) Ring System

The piperidine ring offers further opportunities for structural diversification through substitution on the nitrogen atom or, less commonly, through reactions that alter the ring structure itself.

N-Substitution Diversification for Structure-Activity Relationship Studies

The nitrogen atom of the piperidine ring in the parent compound is secondary and can be substituted with a wide variety of functional groups. This site is a frequent point of modification in drug discovery programs to conduct structure-activity relationship (SAR) studies, which aim to understand how different chemical groups at this position influence biological activity. researchgate.netnih.govnih.gov By systematically altering the N-substituent, researchers can modulate properties such as potency, selectivity, and pharmacokinetics.

Common N-substitution strategies include:

N-Alkylation and N-Arylation : Introducing alkyl or aryl groups.

N-Acylation : Forming amides by reacting with acyl chlorides or anhydrides. mdpi.com

N-Sulfonylation : Creating sulfonamides through reaction with sulfonyl chlorides. organic-chemistry.org

SAR studies on related piperidine and piperazine scaffolds have shown that the nature of the N-substituent is critical for biological activity. For example, in a series of 5-HT₇ receptor ligands, modifying the N-methylpiperazine group was a key part of the SAR investigation. nih.gov Similarly, in a series of potent analgesics based on a 4-(1,2-diphenylethyl)piperazine core, various substituents were installed on the nitrogen to explore their effect on narcotic agonist and antagonist activity. nih.gov

N-Substituent ClassExample ReagentResulting Functional GroupPurpose in SAR StudiesCitation(s)
AcylPropionic AnhydrideN-PropionylModulate receptor binding, metabolic stability mdpi.com
Alkyl/ArylAlkyl Halide / Aryl HalideN-Alkyl / N-ArylProbe steric and electronic requirements of binding pocket nih.govnih.gov
SulfonylBenzenesulfonyl ChlorideN-SulfonamideIntroduce hydrogen bond acceptors, alter polarity organic-chemistry.org
Heteroaryl2-ChloropyrimidineN-PyrimidinylIntroduce specific interactions with target, improve properties nih.gov

Ring Opening and Rearrangement Pathways

While functionalization of the piperidine ring is common, reactions involving the cleavage or rearrangement of the ring itself are less frequently employed for this specific scaffold but represent a valid synthetic pathway. The von Braun reaction, for example, is a classic method for the ring-opening of tertiary amines like N-substituted piperidines. This reaction involves treating the tertiary amine with cyanogen (B1215507) bromide (CNBr), which cleaves a C-N bond to yield a cyanamide (B42294) and an alkyl bromide. A subsequent hydrolysis step can convert the cyanamide into a secondary amine, effectively opening the ring.

Another area of complex transformations involves intramolecular cyclizations and rearrangements during the formation of piperidine rings, which underscores the chemical possibilities of the system, such as atypical 6-endo cyclizations that proceed contrary to standard Baldwin's rules. nih.gov However, specific documented examples of ring-opening or rearrangement pathways being applied directly to the this compound scaffold are not prominent in the surveyed literature.

Introduction of Heterocyclic and Aromatic Moieties to Piperidine-Butanoate Scaffolds

Incorporating additional heterocyclic or aromatic rings onto the piperidine-butanoate scaffold is a key strategy in medicinal chemistry to access new chemical space and enhance interactions with biological targets. researchgate.netnih.gov These moieties can be appended at several positions on the parent molecule.

Attachment via the Butanoate Chain : The butanoate chain is a convenient handle for introducing new ring systems. Following hydrolysis to the carboxylic acid, amide coupling reactions (as described in 3.1.2) can be performed with amines that already contain a heterocyclic or aromatic ring. For instance, coupling 4-(piperidin-1-yl)butanoic acid with an amino-substituted pyridine (B92270) or indole (B1671886) would append these rings to the scaffold via a stable amide linker. researchgate.net

Attachment to the Piperidine Nitrogen : As detailed in section 3.2.1, the piperidine nitrogen can be directly arylated or coupled with heterocyclic groups, making it a straightforward point of attachment. nih.gov

Attachment to the Piperidine Carbon Skeleton : Carbon-carbon bond-forming reactions can be used to attach aromatic groups directly to the carbon framework of the piperidine ring. For example, Suzuki coupling protocols have been successfully used to synthesize 4-benzyl piperidines from the corresponding 4-substituted piperidine precursors, demonstrating a robust method for introducing aryl moieties. organic-chemistry.org

The following table outlines strategies for introducing these complex ring systems.

StrategyReaction TypePoint of AttachmentExampleCitation(s)
Amide CouplingAmidationButanoate ChainCoupling with a heterocyclic amine (e.g., aminopyridine) researchgate.net
N-ArylationNucleophilic Aromatic SubstitutionPiperidine NitrogenReaction with an activated heteroaryl chloride nih.gov
C-C CouplingSuzuki ReactionPiperidine Carbon (e.g., C4)Coupling a piperidinylborane with an aryl halide organic-chemistry.org

Derivatization for Enhanced Analytical Detection and Separation

The chemical structure of this compound, featuring a tertiary amine within the piperidine ring and an ethyl ester functional group, presents opportunities for targeted derivatization to enhance its detectability and improve separation efficiency in various analytical techniques. Derivatization is a chemical modification process that alters the physicochemical properties of an analyte to make it more suitable for a specific analytical method, often by improving its volatility, thermal stability, or by introducing a chromophore, fluorophore, or a readily ionizable group.

For this compound, derivatization strategies can be broadly categorized based on the functional group targeted: the tertiary amine of the piperidine ring or the ethyl ester moiety. The choice of derivatization reagent and strategy is dictated by the analytical technique to be employed, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS).

One common approach for enhancing detection in mass spectrometry is to introduce a permanent positive charge to the analyte molecule. This is particularly advantageous for techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), as it significantly improves ionization efficiency. For instance, on-tissue chemical derivatization using reagents that react with specific functional groups can dramatically reduce the volatility of metabolites and enhance their detection. An example of such a reagent is N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide (TMPA), which has been used to modify short-chain fatty acids for MALDI-MSI analysis. iastate.edu While not directly applied to this compound, the principle of introducing a charged moiety is a viable strategy.

Another strategy involves targeting the carbonyl group of the ester, potentially after hydrolysis to the corresponding carboxylic acid. Reagents like 4-(2-(aminooxy)ethyl)benzenesulfonamide (4-APEBA) have been shown to be effective for the on-tissue chemical derivatization of carbonyl-containing phytocompounds, enhancing their detection in MALDI-MSI. chemrxiv.org This approach not only improves sensitivity but can also aid in the confident identification of metabolites.

For enhancing detection in liquid chromatography, particularly when coupled with fluorescence detection, derivatization with a fluorogenic labeling reagent is a powerful technique. For compounds with amine functionalities, often after hydrolysis or reduction, reagents like 9-fluorenylmethylchloroformate (FMOC) can be employed. This method has been successfully used for the HPLC analysis of compounds containing N-ethylaniline, a hydrolysis product of ethyl centralite. nih.gov The resulting derivatives exhibit strong fluorescence, leading to very low detection limits.

In the context of gas chromatography, derivatization is often necessary to improve the volatility and thermal stability of polar analytes. For compounds containing hydroxyl or amine groups, silylation is a common technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) groups, making the molecule more volatile and suitable for GC analysis. chromatographyonline.com For synthetic cathinones, which share structural similarities with piperidine-containing compounds, various acylation reagents like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) have been used to create derivatives with improved chromatographic properties and mass spectrometric fragmentation patterns. rsc.org

The following table summarizes potential derivatization strategies for this compound based on established methods for analogous compounds.

Derivatization ReagentTarget Functional Group on Analyte/DerivativeAnalytical TechniquePotential Enhancement
Quaternizing Agents Tertiary amine on piperidine ringMass Spectrometry (e.g., MALDI, ESI)Introduction of a permanent positive charge, leading to enhanced ionization efficiency and detection sensitivity.
4-APEBA Carbonyl group (of the ester or resulting carboxylic acid)MALDI-MSIIncreased sensitivity and specificity in mass spectrometry imaging. chemrxiv.org
N-(4-aminophenyl)piperidine Carboxylic acid (after hydrolysis of the ester)Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)Significant improvement in detection limits for organic acids. rowan.edu
9-fluorenylmethylchloroformate (FMOC) Secondary amine (if formed via N-dealkylation)HPLC with Fluorescence DetectionIntroduction of a highly fluorescent tag, enabling ultra-sensitive detection. nih.gov
Acylating Anhydrides (e.g., PFPA, HFBA) Secondary amine (if formed via N-dealkylation)Gas Chromatography-Mass Spectrometry (GC-MS)Improved volatility, chromatographic peak shape, and characteristic mass fragmentation. rsc.org
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Hydroxyl group (if formed via reduction of the ester)Gas Chromatography-Mass Spectrometry (GC-MS)Increased volatility and thermal stability for GC analysis. chromatographyonline.com

It is important to note that the application of these derivatization strategies to this compound would require methodological development and validation to optimize reaction conditions and confirm the structure of the resulting derivatives. However, the existing literature on the derivatization of structurally related compounds provides a strong foundation for such endeavors.

Structure Activity Relationship Sar Studies of Ethyl 4 Piperidin 1 Yl Butanoate Analogues

Elucidation of Key Pharmacophores within Piperidine-Butanoate Structures

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For piperidine-butanoate structures, several key pharmacophoric features have been identified as crucial for their interaction with various biological targets.

The carbonyl group of the butanoate ester is another critical feature. It can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the target protein. nih.gov The spatial orientation of this carbonyl group relative to the piperidine (B6355638) ring is a key determinant of binding affinity.

In the context of specific targets, such as the sigma-1 (σ1) receptor, the piperidine moiety has been identified as a key structural element for dual activity with other receptors like the histamine (B1213489) H3 receptor. nih.gov For some σ1 receptor ligands, the basic piperidine nitrogen atom and its substituents interact with a lipophilic binding pocket. researchgate.net Similarly, in the design of 5-HT2A antagonists, the 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for anchoring the ligand to the receptor. nih.gov

Interactive Table: Key Pharmacophoric Features of Piperidine-Butanoate Structures

Pharmacophoric Feature Potential Interactions Importance
Piperidine Nitrogen Ionic bonding, hydrogen bonding Crucial for anchoring to many receptors. nih.gov
Carbonyl Group Hydrogen bond acceptor Essential for specific binding interactions. nih.gov
Butanoate Chain Van der Waals forces, hydrophobic interactions Influences molecular shape, flexibility, and lipophilicity. mdpi.com

Impact of Butanoate Chain Length and Substitution Patterns on Biological Activity

The length and substitution pattern of the butanoate chain in ethyl 4-(piperidin-1-yl)butanoate analogues play a significant role in modulating their biological activity. These modifications can affect the molecule's affinity for its target, as well as its pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

Chain Length: The four-carbon butanoate chain provides a specific spatial distance between the piperidine ring and the ester group. Altering this chain length can significantly impact how the molecule fits into a binding pocket. A shorter or longer chain might lead to a loss of key interactions or introduce steric hindrance, thereby reducing activity. Conversely, in some cases, adjusting the chain length can optimize the alignment of pharmacophoric groups with their corresponding interaction points on the receptor, leading to enhanced potency. Studies on other molecular scaffolds have shown that even a one-carbon alteration in an alkyl chain can dramatically change biological potency. mdpi.com

Substitution Patterns: Introducing substituents along the butanoate chain can have several effects:

Steric Hindrance: Bulky substituents can sterically block the molecule from entering the binding site, thus decreasing its activity.

Conformational Restriction: Adding substituents can restrict the rotational freedom of the butanoate chain, locking the molecule into a more specific conformation. If this conformation is the bioactive one, it can lead to an increase in affinity.

Research on piperine (B192125) analogues, which also feature a side chain, has demonstrated that modifications to the chain can lead to a significant loss of inhibitory potential on certain enzymes. nih.gov This highlights the sensitivity of biological activity to the integrity of the side chain structure.

Interactive Table: Hypothetical SAR of Butanoate Chain Modifications

Modification Predicted Effect on Activity Rationale
Shortening the chain (e.g., propanoate) Likely decrease Suboptimal positioning of the ester group for binding.
Lengthening the chain (e.g., pentanoate) Variable, likely decrease Potential for steric clashes or loss of key interactions.
α-Methyl substitution Potential increase or decrease Could enhance binding by filling a hydrophobic pocket or cause steric hindrance. May also create a chiral center.

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional shape of a molecule is paramount to its biological function. Conformational analysis of this compound analogues, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is crucial for understanding their SAR. youtube.comyoutube.com

The flexibility of the butanoate chain allows it to adopt various conformations. The lowest energy conformation, often referred to as the ground state, is not necessarily the bioactive conformation—the shape the molecule adopts when it binds to its target. The energy difference between the ground state and the bioactive conformation can influence the binding affinity.

Newman Projections and Torsional Strain: The rotation around the C-C bonds of the butanoate chain can be visualized using Newman projections. youtube.comyoutube.com Different rotational isomers (rotamers) will have varying degrees of torsional strain. Staggered conformations, where substituents are farther apart, are generally lower in energy than eclipsed conformations, where they are closer together. youtube.com The presence of bulky groups can lead to steric hindrance, further influencing the preferred conformation. youtube.com For example, in butane, the anti-conformation, where the two methyl groups are 180° apart, is the most stable. youtube.com

Stereochemistry: The introduction of a chiral center, for instance by substituting the butanoate chain, can have a profound impact on biological activity. Enantiomers (non-superimposable mirror images) can exhibit significantly different potencies and even different pharmacological effects. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. For example, in a study of substituted piperidines, the two enantiomers of a compound showed differential activity at dopamine (B1211576) receptors. nih.gov The stereoselective synthesis of specific isomers is therefore a critical aspect of drug design. nih.gov The rigid structure of molecules like morphine provides a template for understanding the critical stereochemical relationships between aromatic and heterocyclic rings in opioids. nih.gov

Effects of Piperidine Ring Substitutions on Target Interactions

The piperidine ring is a common scaffold in medicinal chemistry and its substitution offers a powerful way to modulate the pharmacological properties of this compound analogues. ajchem-a.comijnrd.org Substitutions on the piperidine ring can influence a molecule's affinity, selectivity, and functional activity at its biological target. nih.gov

Position of Substitution: The position of the substituent on the piperidine ring is critical. For instance, substitutions at the 4-position often project into a specific region of the binding pocket, while substitutions at the 2- or 3-positions will explore different chemical space.

Nature of the Substituent: The chemical nature of the substituent determines the types of interactions it can form with the target.

Alkyl Groups: Small alkyl groups, such as a methyl group, can enhance binding by interacting with hydrophobic pockets in the receptor. In a series of σ1 receptor ligands, a 1-methylpiperidine (B42303) moiety showed high affinity, whereas larger or no substituents at this position resulted in lower affinity. nih.gov

Aromatic Rings: The introduction of an aromatic ring, such as a phenyl group, can lead to π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Hydrogen Bond Donors/Acceptors: Substituents containing hydroxyl or amide groups can form additional hydrogen bonds with the target, potentially increasing affinity.

Studies have shown that the piperidine moiety is a key structural element for the dual activity of some compounds at histamine H3 and σ1 receptors. nih.gov The replacement of a piperidine ring with a piperazine (B1678402) can significantly alter the affinity for these targets. nih.gov Furthermore, the benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, with the substituent on the benzoyl ring being crucial for activity at serotonin (B10506) receptors. nih.gov

Interactive Table: Effects of Piperidine Ring Substitutions

Position of Substitution Type of Substituent Potential Effect on Target Interaction Example from Literature
1-Position (Nitrogen) Methyl Increased affinity for σ1 receptors. nih.gov 1-Methylpiperidines showed higher σ1 affinity compared to unsubstituted or ethyl-substituted analogues. nih.gov
1-Position (Nitrogen) Ethyl Lower affinity for σ1 receptors compared to methyl. nih.gov Ethyl-substituted piperidines had considerably lower σ1 affinity. nih.gov
4-Position Benzoyl Crucial for anchorage at 5-HT2A receptors. nih.gov The 4-(p-fluorobenzoyl)piperidine fragment is a key pharmacophore in ketanserin. nih.gov

Biological and Pharmacological Investigations of Ethyl 4 Piperidin 1 Yl Butanoate and Analogues

In Vitro Biological Activity Profiling

The in vitro evaluation of ethyl 4-(piperidin-1-YL)butanoate and its analogues has revealed a broad spectrum of biological activities, highlighting their potential as scaffolds for drug discovery.

Enzyme Inhibition Studies (e.g., Carnitine Acetyltransferase, NLRP3 ATPase)

Analogues of this compound have been investigated for their inhibitory effects on various enzymes, including the NLRP3 inflammasome's ATPase activity. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to a range of inflammatory diseases. nih.gov

A study focused on the chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a structure related to this compound analogues, identified compounds that could inhibit the ATPase activity of human recombinant NLRP3. mdpi.com In this particular series of derivatives, the presence and spatial orientation of an acidic functional group were found to be crucial for the inhibitory potential against NLRP3 ATPase. mdpi.com For instance, a derivative featuring a carboxylic acid (acid 18, INF172) effectively reduced ATPase activity, whereas its corresponding ethyl ester (derivative 17) was inactive. mdpi.com Lengthening the carbon chain bearing the carboxylic acid or replacing it with a tetrazol-5-yl group diminished the inhibitory effect, underscoring the specific structural requirements for potent inhibition. mdpi.com

These findings suggest that specific structural modifications of the piperidine (B6355638) scaffold can yield potent and selective inhibitors of NLRP3 ATPase, offering a promising avenue for the development of novel anti-inflammatory agents.

Receptor Binding and Modulation Assays (e.g., Histamine (B1213489) H3, Alpha-7 Nicotinic Acetylcholine (B1216132) Receptors, GPCRs)

The versatility of the piperidine scaffold is further demonstrated by its interaction with a variety of receptors, including G protein-coupled receptors (GPCRs) and ligand-gated ion channels like the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). nih.govnih.govnih.gov

Analogues of this compound have been explored as allosteric modulators of the α7 nAChR, a target for cognitive disorders. nih.govnih.gov Positive allosteric modulators (PAMs) of the α7 nAChR are of particular interest as they can enhance the receptor's response to the endogenous neurotransmitter acetylcholine. mdpi.combiorxiv.org For example, a novel piperazine-containing molecule, B-973, was identified as a potent PAM of the α7 receptor, significantly potentiating acetylcholine-induced currents and increasing the affinity of α7 agonists. nih.gov The discovery of diverse PAMs with different pharmacological profiles suggests the existence of distinct allosteric binding sites on the α7 nAChR, opening new avenues for designing selective modulators. nih.gov

Furthermore, piperidine-containing compounds have been shown to interact with other GPCRs. For instance, a series of N-(4-piperidinyl)-2-indolinones were identified as ligands for the nociceptin (B549756) receptor (NOP), with modifications to the piperidine N-substituent yielding both potent agonists and antagonists. nih.gov This highlights the critical role of the substituent on the piperidine nitrogen in determining the functional activity of the ligand at the NOP receptor. nih.gov

The ability of piperidine analogues to interact with a range of receptors underscores their potential for developing therapies for various central nervous system disorders.

Cell-Based Functional Assays (e.g., Antiproliferative/Cytotoxic Effects in Leukemia Cell Lines, Inflammasome Inhibition)

The therapeutic potential of this compound analogues extends to oncology, with several studies demonstrating their cytotoxic effects against various cancer cell lines, particularly leukemia.

New derivatives of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate have shown significant cytotoxic potential against a panel of five different human leukemia cell lines (Jurkat, U266, K562, U937, and HL60). nih.gov Notably, some of these compounds exhibited high selectivity, being highly active against leukemia cells while showing low activity against normal human peripheral blood mononuclear cells. nih.gov Similarly, another novel pyrrolo[1,2-a]quinoxaline (B1220188) derivative demonstrated interesting cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937 cells. semanticscholar.org

The antiproliferative activity of these compounds suggests they could be valuable leads for the development of new anti-leukemic drugs. mdpi.commdpi.com

In addition to their anticancer properties, piperidine-based compounds have also been evaluated for their ability to inhibit inflammasome activation in cell-based assays. As mentioned previously, certain analogues have demonstrated the ability to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in PMA-differentiated THP-1 cells. mdpi.com

Below is an interactive data table summarizing the cytotoxic activity of a representative pyrrolo[1,2-a]quinoxaline derivative against various leukemia cell lines.

Cell LineIC50 (µM) semanticscholar.org
HL609.8
K56212.5
U93710.2

Investigation of Broad Biological Interactions and Biochemical Relevance

The diverse biological activities of this compound and its analogues highlight their broad biochemical relevance. The piperidine moiety is a key pharmacophore that can be readily modified to interact with a wide array of biological targets. This versatility makes it a valuable scaffold in drug discovery and development.

The ability of these compounds to act as enzyme inhibitors, receptor modulators, and cytotoxic agents underscores their potential to influence multiple signaling pathways within the cell. The development of piperidine-based compounds has led to high-affinity ligands for the dopamine (B1211576) transporter, showcasing the role of the N-substituent in determining affinity and selectivity. nih.gov Further research into the broader biological interactions of this class of compounds is likely to uncover additional therapeutic applications.

Mechanistic Insights into Compound Action at a Cellular and Molecular Level

Understanding the molecular mechanisms underlying the biological activities of this compound analogues is crucial for the rational design of more potent and selective therapeutic agents.

Ligand-Target Interaction Analysis

Molecular docking and other computational methods have been instrumental in elucidating the interactions between piperidine-based ligands and their biological targets at the molecular level. acgpubs.orgmdpi.com These studies provide valuable insights into the binding modes and the key structural features required for activity.

For instance, in the context of NLRP3 ATPase inhibition, computational simulations have been used to build a model of the NLRP3 inactive state and to identify potential binding sites for the inhibitory compounds. mdpi.com These analyses have helped to explain the observed structure-activity relationships and have suggested a mechanism of protein-ligand binding. mdpi.com

Similarly, molecular docking studies have been employed to understand the binding of piperidine derivatives to other targets, such as human acetylcholinesterase. acgpubs.org These studies have revealed that certain synthesized compounds can act as potent inhibitors, with binding energies comparable to or even better than known drugs like Tacrine. acgpubs.org The interactions with key amino acid residues within the binding site are crucial for the observed inhibitory activity. researchgate.netscienceopen.com

The integration of experimental data with computational modeling provides a powerful approach for understanding the molecular basis of action of these compounds and for guiding the design of next-generation therapeutic agents. mdpi.com

Pathways Modulated by Piperidine-Butanoate Derivatives

The piperidine ring is a prevalent feature in numerous pharmaceuticals and bioactive compounds, and its derivatives have been shown to interact with various biological pathways. mdpi.comnih.gov Research into analogues of this compound suggests potential modulation of several key signaling and enzymatic pathways.

One significant area of investigation for piperidine derivatives is their role as inhibitors of T-type calcium channels. A study on a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives demonstrated their inhibitory activity against these channels. nih.gov The structure-activity relationship studies within this research highlighted that modifications to the piperidine core and its substituents play a crucial role in the potency of this inhibition. nih.gov Oral administration of select derivatives from this class was found to lower blood pressure in spontaneously hypertensive rats, a therapeutic effect attributed to the blockade of T-type Ca2+ channels. nih.gov

Furthermore, piperidine-containing compounds have been explored for their anti-inflammatory and analgesic properties. For instance, research on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, which contains an ethyl carboxylate group, revealed significant anti-inflammatory and analgesic effects in a carrageenan-induced edema model. mdpi.com This suggests that the ester functionality, in combination with a heterocyclic ring system, can contribute to the modulation of inflammatory pathways.

Comparative Analysis with Established Reference Compounds

The pharmacological potential of novel compounds is often benchmarked against existing, well-characterized drugs. In the case of piperidine-butanoate analogues, comparative analyses have provided valuable insights into their relative efficacy and potential therapeutic applications.

In the study of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a compound with structural similarities to an ester of a heterocyclic system, its monoclinic polymorphic form was found to be a potent analgesic and anti-inflammatory agent. mdpi.com Notably, in animal models, it surpassed the activity of the established non-steroidal anti-inflammatory drugs (NSAIDs) Piroxicam and Meloxicam at the same dosage. mdpi.com

Table 1: Comparative Anti-Inflammatory and Analgesic Effects

Compound Anti-inflammatory Effect Analgesic Effect Reference Compound(s)
Monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Superior Superior Piroxicam, Meloxicam mdpi.com

In the context of antihypertensive agents, the piperidine-4-carboxamide derivatives were developed as T-type Ca2+ channel blockers. A key advantage observed was that the oral administration of N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (a derivative) lowered blood pressure in hypertensive rats without inducing reflex tachycardia. nih.gov This is a significant point of differentiation from many traditional L-type Ca2+ channel blockers, which are often associated with this side effect. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Piroxicam
Meloxicam
N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide
Piperine (B192125)

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

While specific molecular docking studies exclusively featuring Ethyl 4-(piperidin-1-YL)butanoate are not extensively documented in publicly available literature, the principles of this technique can be illustrated by examining studies on structurally related piperidine (B6355638) derivatives. A common target for such compounds is the enzyme acetylcholinesterase (AChE), which plays a crucial role in the nervous system. nih.govmui.ac.ir Inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.govmui.ac.ir

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a piperidine derivative, is then computationally placed into the active site of the protein. The simulation software calculates the binding affinity, often expressed as a docking score or binding free energy, which indicates the strength of the interaction.

For instance, studies on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have shown that these molecules can bind effectively within the active site of AChE. mui.ac.ir The docking poses often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein. mui.ac.irmdpi.com For a compound like this compound, one could hypothesize that the piperidine ring and the ethyl butanoate chain would engage in various interactions within a protein's binding pocket. The nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor, while the hydrocarbon portions of the molecule would likely participate in hydrophobic interactions.

Table 1: Illustrative Molecular Docking Data for a Piperidine Derivative with Acetylcholinesterase

CompoundTarget ProteinPDB CodeDocking Score (kcal/mol)Interacting Residues (Hypothetical)Reference
N-(2-(piperidine-1-yl)ethyl)benzamide derivativeAcetylcholinesterase1EVE-12.74Tyr121, Trp279, Phe330 mui.ac.ir

This table presents illustrative data from a study on a related piperidine derivative to demonstrate the type of information obtained from molecular docking simulations. The interacting residues are hypothetical for this compound but are based on common interactions observed for similar ligands.

Conformational Analysis and Energetic Profiling

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energetic profiling complements this by calculating the relative energies of these different conformations to identify the most stable, low-energy states.

For this compound, the flexibility of the ethyl butanoate chain and the puckering of the piperidine ring are the primary sources of conformational diversity. The piperidine ring typically adopts a chair conformation to minimize steric strain. The ethyl butanoate substituent can exist in various orientations relative to the piperidine ring.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to perform conformational searches and calculate the potential energy surface of the molecule. This analysis helps to identify the global minimum energy conformation and other low-energy conformers that are likely to be populated at physiological temperatures. Understanding the preferred conformations is crucial as it dictates how the molecule will present itself to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidine-Butanoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of piperidine-butanoate derivatives would involve several steps. First, a dataset of compounds with known biological activities would be compiled. Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., partial charges).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model should not only have good statistical quality for the training set of compounds but also have high predictive power for an external test set of compounds.

Although a specific QSAR model for piperidine-butanoate derivatives targeting a particular biological endpoint is not found in the current literature, numerous studies have successfully applied QSAR to various classes of piperidine derivatives, demonstrating the utility of this approach in guiding the design of more potent analogs.

Table 2: Key Molecular Descriptors Commonly Used in QSAR Studies

Descriptor TypeExample DescriptorsDescription
Constitutional Molecular Weight, Number of AtomsBasic properties derived from the molecular formula.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribe the branching and connectivity of the molecule.
Geometric Molecular Surface Area, Molecular VolumeRelate to the 3D shape and size of the molecule.
Electronic Partial Charges, Dipole Moment, HOMO/LUMO EnergiesDescribe the electronic distribution and reactivity.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule.

Advanced Computational Simulations (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. In the context of this compound, MD simulations can be used to study its behavior in different environments, such as in aqueous solution or within a lipid bilayer mimicking a cell membrane. nih.gov

An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of processes that occur over nanoseconds to microseconds, such as conformational changes, ligand binding and unbinding events, and the permeation of molecules through membranes.

For this compound, an MD simulation could reveal how the molecule interacts with water molecules, providing insights into its solubility and hydration. If studying its interaction with a protein, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking and to observe any conformational changes in the protein or the ligand upon binding. Simulations in a lipid bilayer can help to understand how the molecule partitions into and moves within a cell membrane, which is a critical aspect of its pharmacokinetic profile. nih.gov

While specific MD simulation studies on this compound are not prominently featured in scientific publications, the methodology is a standard and powerful tool in computational chemistry for gaining a deeper understanding of the dynamic nature of small molecules in biological environments.

Analytical Chemistry Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule to reveal detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl 4-(piperidin-1-yl)butanoate, ¹H and ¹³C NMR are the primary methods used for structural confirmation. The molecule contains no fluorine, so ¹⁹F NMR is not applicable. While the piperidine (B6355638) ring contains a nitrogen atom, ¹⁵N NMR is a less common technique used in specialized research contexts.

¹H NMR Spectroscopy

In ¹H NMR, the spectrum reveals chemically distinct protons in the molecule. The structure of this compound (C₁₁H₂₁NO₂) contains eight unique proton environments. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrating proton counts are detailed below. These predictions are based on established principles of NMR spectroscopy, where the electron density around a proton dictates its resonance frequency.

Predicted ¹H NMR Data for this compound

LabelStructural AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a-O-CH₂-CH₃~ 4.1Quartet (q)2H
b-N-CH₂- (ring)~ 2.4Triplet (t)4H
c-N-CH₂-CH₂-~ 2.3Triplet (t)2H
d-C(=O)-CH₂-~ 2.2Triplet (t)2H
e-CH₂-CH₂-CH₂-~ 1.8Quintet (quin)2H
f-CH₂-CH₂-CH₂- (ring, C3/C5)~ 1.6Multiplet (m)4H
g-CH₂-CH₂-CH₂- (ring, C4)~ 1.5Multiplet (m)2H
h-O-CH₂-CH₃~ 1.2Triplet (t)3H

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. This compound has nine distinct carbon environments, as the two carbons at positions 2 and 6 of the piperidine ring are equivalent, as are the two carbons at positions 3 and 5. The chemical shifts are predicted based on the carbon's hybridization and proximity to electronegative atoms like oxygen and nitrogen.

Predicted ¹³C NMR Data for this compound

LabelStructural AssignmentPredicted Chemical Shift (δ, ppm)
1-C=O~ 173
2-O-CH₂-~ 60
3-N-CH₂- (chain)~ 58
4-N-CH₂- (ring, C2/C6)~ 54
5-C(=O)-CH₂-~ 32
6-CH₂- (ring, C3/C5)~ 26
7-CH₂- (ring, C4)~ 24
8-CH₂-CH₂-CH₂-~ 22
9-CH₃~ 14

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondFunctional Group
~ 2940-2800C-HAlkane
~ 1735C=OEster (Carbonyl)
~ 1240-1160C-OEster
~ 1150-1050C-NTertiary Amine

The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group around 1735 cm⁻¹. The spectrum would also show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and distinct C-O and C-N stretching bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy. This allows for the determination of a molecule's elemental formula. For this compound, with the molecular formula C₁₁H₂₁NO₂, the calculated monoisotopic mass is 199.15723 Da. d-nb.info HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules, such as tertiary amines. In positive ion mode, ESI would readily protonate the basic nitrogen atom of the piperidine ring. Therefore, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecular ion, [M+H]⁺, at an m/z value of 200.1645.

Tandem Mass Spectrometry (MS/MS) involves selecting the [M+H]⁺ ion (m/z 200.16) and subjecting it to collision-induced dissociation to break it into smaller fragment ions. The resulting fragmentation pattern provides valuable structural information. The fragmentation of this compound is expected to be dominated by cleavage adjacent to the positively charged nitrogen atom (alpha-cleavage) and fragmentation of the ester group.

Key predicted fragmentation pathways include:

Loss of the ethyl butanoate side chain: Cleavage of the C-N bond connecting the side chain to the piperidine ring.

Alpha-cleavage of the piperidine ring: This is a characteristic fragmentation for protonated cyclic amines, leading to the formation of a stable iminium ion. A primary fragment is often observed at m/z 98, corresponding to the piperidinomethyl cation ([C₆H₁₂N]⁺) formed by cleavage of the bond between the second and third carbons of the butanoate chain.

Cleavage of the ester group: Fragmentation can occur via loss of ethylene (B1197577) (28 Da) or an ethoxy radical (45 Da) from the ester functionality.

Analysis of these specific fragment ions allows for unambiguous confirmation of the connectivity of the piperidine ring and the ethyl butanoate chain.

Chromatographic Separations and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, indispensable for separating a mixture into its individual components. This separation is crucial for assessing the purity of this compound and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. For a compound like this compound, a reverse-phase HPLC method would typically be developed.

While specific HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, a typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (such as acetonitrile (B52724) or methanol), often run in a gradient mode to ensure the effective separation of the main compound from any related substances. Detection is commonly achieved using a UV detector.

Ultra-Performance Convergence Chromatography (UPC²) is a newer technique that merges the principles of normal-phase liquid chromatography and supercritical fluid chromatography (SFC). It utilizes compressed carbon dioxide as the primary mobile phase, which offers benefits like lower viscosity and higher diffusivity, leading to faster and more efficient separations. UPC² is particularly adept at separating stereoisomers and structurally similar compounds. google.com Although specific UPC² application data for this compound is not readily found, its utility for separating chiral compounds makes it a relevant potential technique, especially if chiral purity is a concern. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalysis and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is invaluable for the bioanalysis of compounds in complex matrices like plasma or tissue and for the identification and characterization of unknown impurities.

In the context of bioanalysis, an LC-MS method would be developed to quantify this compound and its potential metabolites in biological samples. This involves sample preparation steps such as protein precipitation or liquid-liquid extraction, followed by LC separation and detection using a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

For impurity profiling, LC-MS is used to detect and identify process-related impurities or degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aid in determining the elemental composition of unknown impurities. Tandem mass spectrometry (MS/MS) experiments can then be performed to obtain structural information by fragmenting the impurity ions. While general strategies for impurity profiling using LC-MS are well-established, specific impurity profiles and detailed LC-MS methods for this compound have not been published in available scientific literature.

Column Chromatography for Purification

Column chromatography is a fundamental preparative technique used for the purification of chemical compounds. In the synthesis of this compound, column chromatography would be a critical step to isolate the desired product from starting materials, reagents, and by-products.

The process involves packing a glass column with a stationary phase, most commonly silica (B1680970) gel for compounds of moderate polarity. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Separation occurs as components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases. For a basic compound like this compound, a typical mobile phase might be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate, often with a small amount of a base like triethylamine (B128534) to prevent peak tailing on the acidic silica gel. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography or HPLC) to identify those containing the pure product.

Elemental Analysis

Elemental analysis is a process where a sample of a chemical compound is analyzed to determine its elemental composition. For an organic compound like this compound (C₁₁H₂₁NO₂), this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 1: Theoretical Elemental Composition of this compound (C₁₁H₂₁NO₂)

Element Symbol Atomic Mass Count Mass Percent (%)
Carbon C 12.011 11 66.29
Hydrogen H 1.008 21 10.62
Nitrogen N 14.007 1 7.03

Note: Specific experimental results for this compound are not available in the public domain and would be reported in a certificate of analysis for a specific batch.

Enantiomeric Excess Determination

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the piperidine ring or the butyl chain, it would exist as a pair of enantiomers. In such cases, determining the enantiomeric excess (e.e.) would be crucial, especially in a pharmaceutical context where different enantiomers can have vastly different biological activities.

The determination of enantiomeric excess is most commonly performed using chiral chromatography, either by HPLC or UPC². google.com This involves using a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation in the chromatogram. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess. While the concept is applicable, there are no specific methods reported for determining the enantiomeric excess of chiral derivatives of this compound in the reviewed literature.

Future Directions and Research Gaps in Ethyl 4 Piperidin 1 Yl Butanoate Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Currently, dedicated studies on the synthesis of Ethyl 4-(piperidin-1-YL)butanoate are scarce. Future research should focus on developing and optimizing its synthesis with an emphasis on efficiency, cost-effectiveness, and sustainability.

A primary avenue for investigation would be the classical nucleophilic substitution reaction between piperidine (B6355638) and ethyl 4-bromobutanoate or a related haloalkane. Research could systematically evaluate various reaction conditions to maximize yield and purity.

Table 1: Potential Parameters for Synthesis Optimization

ParameterArea of InvestigationGoal
Solvent Aprotic polar (e.g., DMF, Acetonitrile) vs. Protic (e.g., Ethanol)Determine optimal solvent for reaction rate and yield.
Base Inorganic (e.g., K₂CO₃, NaHCO₃) vs. Organic (e.g., Triethylamine)Identify the most effective acid scavenger to prevent side reactions.
Temperature Room temperature to refluxAscertain the ideal temperature for reaction completion without decomposition.
Catalyst Phase-transfer catalysts (e.g., TBAB)Investigate rate enhancement and applicability in biphasic systems.

Furthermore, the development of "green" synthetic routes represents a significant research opportunity. This could involve exploring one-pot reactions, using renewable starting materials, or employing catalytic methods that minimize waste and avoid hazardous reagents. For instance, reductive amination of ethyl 4-oxobutanoate (B1241810) with piperidine using environmentally benign reducing agents like catalytic hydrogen could be a viable sustainable pathway.

Expanding the Scope of Derivatization for Enhanced Potency and Selectivity

The true potential of this compound may lie in its use as a scaffold for creating a library of novel derivatives. The existing structure offers two primary sites for modification: the piperidine ring and the ethyl ester.

Future research should systematically explore the synthesis of new analogues. For example, the ester moiety could be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other esters. The piperidine ring could be substituted at its available positions to modulate lipophilicity, steric bulk, and electronic properties.

Table 2: Proposed Derivatization Strategies

Modification SiteProposed ReactionPotential New Functional Group
Ethyl Ester Hydrolysis followed by amidationCarboxylic acid, Amides (primary, secondary, tertiary)
Ethyl Ester TransesterificationDifferent alkyl or aryl esters
Piperidine Ring N-oxidationN-oxide
Piperidine Ring C-H activation/functionalizationAlkyl, aryl, or functional groups on the ring

These derivatization efforts would aim to create compounds with tailored properties, potentially leading to enhanced potency and selectivity for specific biological targets, a common strategy in medicinal chemistry.

Discovery of New Biological Targets and Therapeutic Applications

The biological activity of this compound is currently unknown. A crucial area for future research is broad biological screening to identify potential therapeutic applications. The presence of the piperidine motif, a common feature in many centrally active drugs, suggests that initial screening could focus on neurological targets.

Potential areas for investigation include:

Receptor Binding Assays: Screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, particularly those prevalent in the central nervous system.

Enzyme Inhibition Assays: Evaluating the compound and its derivatives as potential inhibitors of enzymes implicated in disease, such as acetylcholinesterase or monoamine oxidase.

Antimicrobial and Antiproliferative Screening: Assessing activity against various bacterial, fungal, and cancer cell lines. Research on complex derivatives containing a piperidinyl moiety, such as certain pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, has shown antiproliferative potential against leukemia cell lines, suggesting this could be a distant but intriguing path to explore. google.com

Advanced Mechanistic Investigations

Should any biological activity be identified, subsequent research must focus on elucidating the mechanism of action. This involves a multi-faceted approach to understand how the compound exerts its effects at a molecular level.

For example, if a compound shows activity in a receptor binding assay, follow-up studies would be required to determine if it acts as an agonist, antagonist, or allosteric modulator. If enzymatic inhibition is observed, kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive). Such mechanistic studies are fundamental for rational drug design and optimization. matrix-fine-chemicals.com

Development of High-Throughput Screening Assays for Analogues

To efficiently evaluate the library of derivatives proposed in section 8.2, the development of robust high-throughput screening (HTS) assays is essential. chemicalbook.com HTS allows for the rapid testing of thousands of compounds for a specific biological activity.

Future research should focus on creating and validating HTS-compatible assays tailored to any identified biological activity of the parent compound or its initial derivatives. For instance, if a lead compound is found to interact with a specific GPCR, a cell-based reporter assay could be developed. If an enzyme is inhibited, a fluorescence-based biochemical assay could be designed to screen for more potent analogues. sigmaaldrich.com The goal is to establish a screening cascade that is sensitive, reproducible, and cost-effective to accelerate the discovery of promising new molecules. sigmaaldrich.com

Application in Materials Science or Other Non-Pharmacological Domains

Beyond pharmacology, the chemical structure of this compound may lend itself to applications in materials science. The tertiary amine of the piperidine ring, for instance, could act as a catalytic site or a building block in polymer synthesis.

Potential non-pharmacological research directions include:

Polymer Chemistry: Investigating its use as a monomer or a chain-transfer agent in polymerization reactions.

Corrosion Inhibition: Assessing its ability to form a protective film on metal surfaces, a property sometimes seen in nitrogen-containing organic molecules.

Ionic Liquids: Using the piperidine nitrogen as a basis for creating novel piperidinium-based ionic liquids through quaternization, with the ester group potentially influencing the properties of the resulting salt.

These avenues remain entirely unexplored and represent a blue-sky opportunity for discovering novel applications of this simple molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(piperidin-1-YL)butanoate, and how can reaction efficiency be optimized?

  • Methodology : A two-step synthesis involves (i) coupling ethyl 4-bromobutanoate with piperidine under nucleophilic substitution conditions and (ii) purification via column chromatography. Catalyst optimization (e.g., tetrabutylammonium iodide) enhances reaction rates in THF with K₂CO₃ as a base, achieving yields >75% .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Adjust solvent polarity to minimize byproducts like unreacted bromoester.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Analytical Workflow :

  • NMR : ¹H NMR (CDCl₃) should show peaks for piperidine protons (δ 1.4–2.8 ppm) and ester carbonyl (δ 4.1–4.3 ppm).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (7:3) and compare with published structures .
  • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 228.2 .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Chromatographic Methods :

  • HPLC : Use a C18 column with methanol/buffer (65:35, pH 4.6) mobile phase. Retention time ~8.2 min .
  • Validation : Ensure linearity (R² >0.99) across 0.1–50 µg/mL and LOD <0.05 µg/mL.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Store at 2–8°C in airtight containers, away from oxidizing agents .
  • Neutralize spills with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can researchers profile and quantify impurities in this compound batches?

  • Impurity Screening :

  • LC-MS/MS : Identify common impurities like ethyl 4-chloroacetoacetate (CAS 638-07-3) using MRM transitions .
  • Table 1 : Common Impurities and Their CAS Numbers
Impurity NameCAS NumberMolecular Formula
Ethyl 4-chloroacetoacetate638-07-3C₆H₉ClO₃
4-Hydrazinobenzene sulfonamide4392-54-5C₆H₈N₃O₂S

Q. What pharmacological mechanisms are associated with piperidine derivatives like this compound?

  • Mechanistic Insights :

  • Piperidine moieties modulate neurotransmitter systems (e.g., dopamine, serotonin) via receptor interactions.
  • Conduct in vitro assays (e.g., radioligand binding) to assess affinity for CNS targets .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Stability Studies :

  • pH Stability : Degradation accelerates at pH <4 (hydrolysis of ester group). Use buffered solutions (pH 6–8) for long-term storage .
  • Thermal Stability : Decomposition observed >80°C; store at ambient temperature.

Q. How should researchers address contradictions in analytical data (e.g., conflicting NMR vs. HPLC results)?

  • Troubleshooting Framework :

  • Step 1 : Verify instrument calibration (e.g., NMR shimming, HPLC column integrity).
  • Step 2 : Cross-validate with orthogonal methods (e.g., IR for functional groups).
  • Step 3 : Consider stereochemical or polymorphic variations if discrepancies persist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.